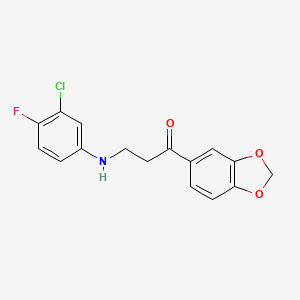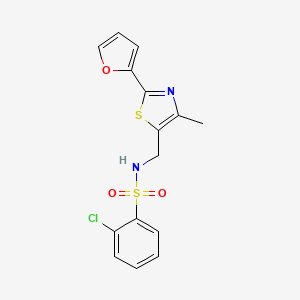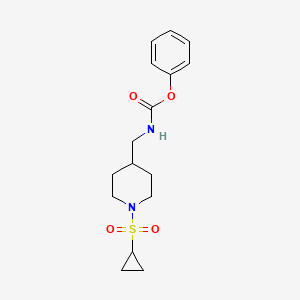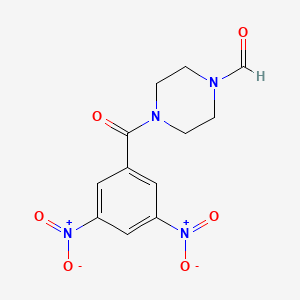![molecular formula C20H26N4O3 B2609798 2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 841208-96-6](/img/structure/B2609798.png)
2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a useful research compound. Its molecular formula is C20H26N4O3 and its molecular weight is 370.453. The purity is usually 95%.
BenchChem offers high-quality 2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radiotracer Development for Imaging
Quinoline derivatives, including those similar to the specified compound, have been explored for their potential as radiotracers in imaging. For example, certain quinolines have been identified as positive allosteric modulators of γ-aminobutyric acid (GABA) receptors, leading to the development of carbon-11 labeled radiotracers for positron emission tomography (PET) imaging of GABA(A) receptors in the central nervous system (Moran et al., 2012).
Synthetic Routes and Chemical Synthesis
The compound falls within the category of quinoline derivatives, which have been subject to extensive synthetic studies. Novel synthetic routes to quinoline derivatives have been developed, showcasing the versatility and potential applications of these compounds in various chemical syntheses (Atkins et al., 1997).
Antimicrobial Activity
Quinoline derivatives have shown antimicrobial activity against various pathogens. Research on similar compounds has demonstrated the potential for developing new antimicrobial agents, indicating a valuable application in addressing antibiotic resistance (Vartale et al., 2013).
Cytotoxic Activity
Some quinoline derivatives exhibit cytotoxic activity against cancer cell lines. A new quinoline derivative isolated from Streptomyces sp. showed cytotoxicity against human lung adenocarcinoma cell line A549, suggesting potential applications in cancer research (Wang et al., 2011).
Antibacterial and Antituberculosis Agents
Quinoxaline-2-carboxylate 1,4-dioxide derivatives, related to quinoline derivatives, have been synthesized and evaluated for their antituberculosis activity. This research highlights the potential of quinoline and quinoxaline derivatives in developing new treatments for infectious diseases such as tuberculosis (Jaso et al., 2005).
Antimalarial Activity
Quinoline derivatives have a long history of use as antimalarial agents. Research into new ferrocenic pyrrolo[1,2-a]quinoxaline derivatives has shown in vitro activity against Plasmodium falciparum strains, reinforcing the importance of quinoline derivatives in antimalarial drug development (Guillon et al., 2008).
作用機序
Target of Action
The primary target of 2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is the Dihydrolipoyllysine-residue acetyltransferase component of the pyruvate dehydrogenase complex . This complex plays a crucial role in the citric acid cycle, which is central to energy production in cells.
Mode of Action
2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function . This interaction results in the disruption of the citric acid cycle and energy production in the cell.
Biochemical Pathways
The compound affects the citric acid cycle, a crucial biochemical pathway responsible for the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, thereby generating energy for the cell . The inhibition of the pyruvate dehydrogenase complex by 2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate disrupts this pathway, leading to decreased energy production.
Pharmacokinetics
The ADME properties of 2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Like many other compounds, its bioavailability is likely to be influenced by factors such as absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of 2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate ’s action include the disruption of the citric acid cycle and a decrease in cellular energy production . This can lead to cell death, particularly in cells with high energy demands.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its target and exert its effects .
特性
IUPAC Name |
2-methylbutyl 2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-4-13(2)12-27-20(25)16-17-19(24(18(16)21)10-7-11-26-3)23-15-9-6-5-8-14(15)22-17/h5-6,8-9,13H,4,7,10-12,21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIIGPPYTJVHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCOC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2609717.png)

![ethyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2609720.png)

![N-(2,5-dimethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2609726.png)
![(2Z)-N-(4-chlorophenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]acetamide](/img/structure/B2609727.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2609729.png)
![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2609731.png)



